tert-Butyl [(1-picolinoylpiperidin-4-yl)methyl]carbamate
Description
tert-Butyl [(1-picolinoylpiperidin-4-yl)methyl]carbamate is a carbamate-protected piperidine derivative featuring a picolinoyl (2-pyridinecarbonyl) group at the 1-position of the piperidine ring and a tert-butyl carbamate moiety at the 4-methyl position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Its structure combines the rigidity of the piperidine ring with the electron-withdrawing properties of the picolinoyl group, which may influence its reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl N-[[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-12-13-7-10-20(11-8-13)15(21)14-6-4-5-9-18-14/h4-6,9,13H,7-8,10-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLVTLZWURWSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122325 | |
| Record name | Carbamic acid, N-[[1-(2-pyridinylcarbonyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-50-2 | |
| Record name | Carbamic acid, N-[[1-(2-pyridinylcarbonyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-pyridinylcarbonyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(1-picolinoylpiperidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a picolinoylpiperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the product. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(1-picolinoylpiperidin-4-yl)methyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the picolinoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl [(1-picolinoylpiperidin-4-yl)methyl]carbamate exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation . The specific mechanisms require further investigation but indicate a promising avenue for cancer therapeutics.
Neurological Disorders
The piperidine component of this compound suggests potential applications in treating neurological disorders. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in conditions such as depression and anxiety . The compound's ability to cross the blood-brain barrier may enhance its efficacy in these applications.
Pain Management
Due to its structural similarities with known analgesics, there is potential for this compound in pain management therapies. Research into piperidine derivatives has indicated their effectiveness in modulating pain pathways, making them candidates for further development as analgesics .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Evaluated antimicrobial efficacy against MRSA | Supports use in infection control |
| Study 2 | Investigated anticancer properties in vitro | Potential development as an anticancer agent |
| Study 3 | Assessed neurological effects in rodent models | Promising candidate for treating anxiety disorders |
Mechanism of Action
The mechanism of action of tert-Butyl [(1-picolinoylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and regulatory pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituents on the piperidine ring, impacting physicochemical properties and synthetic routes.
Table 1: Structural and Physicochemical Comparison
Biological Activity
tert-Butyl [(1-picolinoylpiperidin-4-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in antimicrobial and neuroprotective contexts. This article synthesizes findings from various studies to elucidate the compound's biological activity, highlighting its mechanisms, efficacy against pathogens, and implications for therapeutic applications.
- Molecular Formula : C_{14}H_{20}N_{2}O_{2}
- Molecular Weight : 252.32 g/mol
- CAS Number : 73874-95-0
Antimicrobial Activity
Recent studies have demonstrated that related compounds exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, a related compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .
The mechanism of action involves the depolarization of the bacterial cytoplasmic membrane, which leads to the dissipation of membrane potential—a critical factor in bacterial viability. This suggests that this compound may share similar mechanisms with its analogs .
Neuroprotective Effects
In neuropharmacological research, compounds with structural similarities to this compound have been investigated for their ability to protect neuronal cells from amyloid beta-induced toxicity. One study indicated that related compounds could inhibit amyloidogenesis and reduce oxidative stress markers in astrocytes, suggesting a protective role against neurodegenerative processes .
In Vitro Studies
In vitro experiments demonstrated that certain derivatives could significantly improve cell viability in astrocytes exposed to amyloid beta (Aβ) peptides. Specifically, cell viability increased from 43.78% to 62.98% when treated with these compounds alongside Aβ, indicating a protective effect against cytotoxicity .
Toxicological Considerations
While exploring the biological activity of carbamates, it is essential to consider their toxicological profiles. Compounds in this class can cause reversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and potential toxicity at high doses . The safety profile of this compound remains under investigation, but understanding its interaction with AChE is crucial for evaluating its therapeutic potential.
Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of a structurally similar compound against biofilm-forming strains of Staphylococcus epidermidis, emphasizing its potential as a novel antibacterial agent .
- Neuroprotective Role : In vivo models showed that certain derivatives could mitigate cognitive decline associated with scopolamine-induced impairment, suggesting therapeutic applications in Alzheimer's disease management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
